
D-Mannose-13C-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-甘露糖-13C-5 是一种标记的 D-甘露糖类似物,D-甘露糖是一种天然存在的单糖。该化合物在第五个碳位置上用稳定同位素碳-13 标记,这使得它在各种科学研究应用中非常有用。D-甘露糖本身是一种简单的糖,在人体代谢中起着至关重要的作用,特别是在特定蛋白质的糖基化中。
准备方法
合成路线和反应条件
D-甘露糖-13C-5 的合成通常涉及将碳-13 掺入 D-甘露糖分子中。这可以通过各种化学合成方法实现,包括使用同位素标记的前体。一种常见的方法是使用 D-葡萄糖作为起始原料,然后通过一系列化学反应,包括异构化和差向异构化,将其转化为 D-甘露糖 .
工业生产方法
D-甘露糖-13C-5 的工业生产通常依赖于酶法,因为它们具有效率和特异性。D-甘露糖异构酶和纤维二糖 2-差向异构酶等酶被用于催化 D-葡萄糖转化为 D-甘露糖。这些酶促过程通常在受控条件下进行,以确保最终产物的产率和纯度高 .
化学反应分析
反应类型
D-甘露糖-13C-5 会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以用于特定的研究应用至关重要。
常用试剂和条件
氧化: 常用的氧化剂包括硝酸和高锰酸钾。这些反应通常在酸性条件下进行。
还原: 硼氢化钠和氢化铝锂等还原剂用于还原 D-甘露糖-13C-5。这些反应通常在碱性条件下进行。
主要产物
这些反应形成的主要产物包括 D-甘露糖-13C-5 的各种衍生物,例如 D-甘露醇和 D-甘露糖-6-磷酸。这些衍生物在不同的生化和工业应用中很有用 .
科学研究应用
D-甘露糖-13C-5 具有广泛的科学研究应用:
化学: 用作代谢研究中的示踪剂,用于了解碳水化合物代谢和糖基化过程。
生物学: 用于细胞信号传导和蛋白质糖基化的研究。
医学: 研究其在治疗泌尿道感染和其他代谢疾病中的潜力。
作用机制
D-甘露糖-13C-5 的作用机制涉及其作为单糖在糖基化过程中的作用。它被人体吸收,但不被代谢,这使它能够抑制细菌粘附到尿路上皮。这种抗粘附作用在预防由尿路致病性大肠杆菌引起的泌尿道感染方面特别有用 .
相似化合物的比较
类似化合物
D-葡萄糖-13C: 另一种用于代谢研究的同位素标记的糖。
D-半乳糖-13C: 用于半乳糖代谢和相关疾病的研究。
D-果糖-13C: 用于研究果糖代谢及其对健康的影响 .
独特性
D-甘露糖-13C-5 的独特之处在于其在第五个碳位置上的特定标记,这使得它特别适用于研究蛋白质的糖基化和甘露糖的代谢。其抗粘附特性也使其在预防细菌感染的医学研究中具有价值 .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2+1 |
InChI 键 |
GZCGUPFRVQAUEE-LEUDCTHMSA-N |
手性 SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


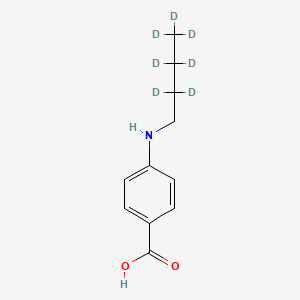

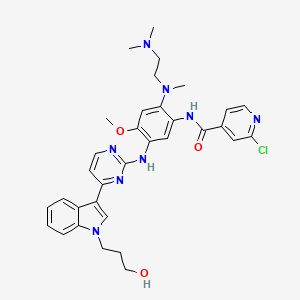



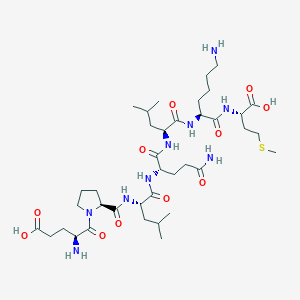


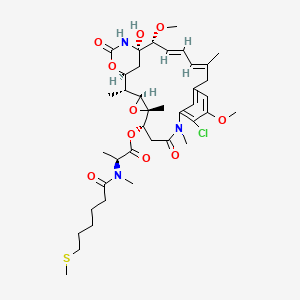
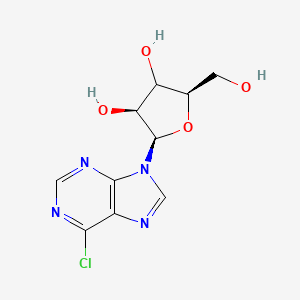
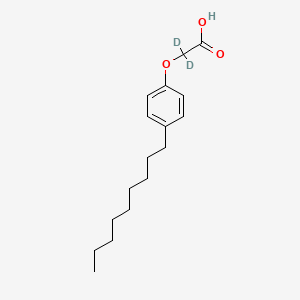
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)

